2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.
Mechanism of Action
Target of Action
The primary targets of 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival . The compound also shows potent and selective inhibition of extracellular signal-regulated kinase (Erk2) .
Mode of Action
this compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes that they regulate .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and growth. By inhibiting mTOR and PI3 kinases, the compound disrupts this pathway, leading to downstream effects that can include reduced cell proliferation and survival .
Result of Action
The inhibition of mTOR and PI3 kinases by this compound can lead to a decrease in cell proliferation and survival . Additionally, the compound’s inhibition of Erk2 results in a knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
Biochemical Analysis
Biochemical Properties
It has been found to be involved in the inhibition of mTOR kinase and PI3 kinase . This suggests that it may interact with these enzymes and potentially other biomolecules in biochemical reactions .
Cellular Effects
In cellular contexts, 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been shown to have an effect on cell growth. It has a blocking effect that prevents mTOR from signaling to downstream pathways that control cell growth . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to prevent mTOR from signaling to downstream pathways that control cell growth . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to have a blocking effect on mTOR signaling, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
It has been found to be active in preclinical mouse cancer models of prostate, breast, ovarian, lung, multiple myeloma, and brain cancers .
Metabolic Pathways
It is known to inhibit mTOR and PI3 kinase, suggesting that it may be involved in the metabolic pathways of these enzymes .
Transport and Distribution
Given its role in inhibiting mTOR and PI3 kinase, it may interact with transporters or binding proteins and have effects on its localization or accumulation .
Subcellular Localization
Given its role in inhibiting mTOR and PI3 kinase, it may be directed to specific compartments or organelles where these enzymes are located .
Preparation Methods
The synthesis of 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of pyridine and pyrimidine derivatives. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial production methods often involve multicomponent synthesis, where multiple reactants are combined in a single reaction vessel to form the desired product. This approach is advantageous as it reduces the number of steps and increases the overall yield of the compound .
Chemical Reactions Analysis
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens, such as bromine or chlorine, to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Comparison with Similar Compounds
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: This compound also exhibits inhibitory activity against receptor tyrosine kinases but differs in its selectivity and potency.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This derivative is used in the synthesis of various substituted derivatives and has different reactivity patterns compared to this compound.
The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit certain enzymes and receptors, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7(2)10-12-6-8-5-11-4-3-9(8)13-10/h6-7,11H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKMUTXSZGDRJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2CNCCC2=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954230-61-6 | |
Record name | 2-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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